molecular formula C19H17Cl2N5O3 B10951103 ethyl 4-({[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}amino)benzoate

ethyl 4-({[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]carbamoyl}amino)benzoate

Cat. No.: B10951103
M. Wt: 434.3 g/mol
InChI Key: HEISQCRKJASRKA-UHFFFAOYSA-N
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Description

ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is then functionalized with a 2,4-dichlorobenzyl group through nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects. The compound may also interfere with the synthesis of nucleic acids or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole: Shares the triazole ring and dichlorobenzyl group but lacks the benzoate ester.

    Ethyl 4-aminobenzoate: Contains the benzoate ester but lacks the triazole ring and dichlorobenzyl group.

    4-(2,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

ETHYL 4-[({[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]BENZOATE is unique due to the combination of its triazole ring, dichlorobenzyl group, and benzoate ester. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H17Cl2N5O3

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 4-[[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]carbamoylamino]benzoate

InChI

InChI=1S/C19H17Cl2N5O3/c1-2-29-17(27)12-4-7-15(8-5-12)23-19(28)24-18-22-11-26(25-18)10-13-3-6-14(20)9-16(13)21/h3-9,11H,2,10H2,1H3,(H2,23,24,25,28)

InChI Key

HEISQCRKJASRKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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